1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride
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Overview
Description
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride is a compound with the molecular formula C7H8ClD2F2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of deuterium and fluorine atoms in its structure makes it unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and deuterated reagents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification methods to ensure high yield and purity. The use of continuous flow reactors and process optimization techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents suitable for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate the effects of deuterium and fluorine substitution on biological activity.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-amine
- 1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine
- 1,1-Difluoro-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine
Uniqueness
1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride is unique due to the presence of both deuterium and fluorine atoms in its structure. This combination can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H10ClF2N3 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
dideuterio-[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H9F2N3.ClH/c1-7(8,9)6-5(2-10)3-11-4-12-6;/h3-4H,2,10H2,1H3;1H/i2D2; |
InChI Key |
KJHVZDPPUPEDSM-IYPYQTRPSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CN=CN=C1C(C)(F)F)N.Cl |
Canonical SMILES |
CC(C1=NC=NC=C1CN)(F)F.Cl |
Origin of Product |
United States |
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